MCG-02 Achieves 2,500-Fold Higher Potency for TbrCATL vs. a Representative Thiosemicarbazone
MCG-02 demonstrates exceptional potency as a TbrCATL inhibitor, with an IC50 of 20 nM [1]. This represents a 2,500-fold improvement in potency compared to the thiosemicarbazone inhibitor MB12, which inhibits TbrCatL with an IC50 of 50,000 nM (50 μM) [2]. Both values were determined using similar enzymatic assay systems.
| Evidence Dimension | Inhibition of TbrCATL enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | MB12, IC50 = 50,000 nM |
| Quantified Difference | MCG-02 is 2,500 times more potent |
| Conditions | In vitro enzymatic assay against T. brucei cathepsin L-like protease (TbrCATL). |
Why This Matters
This vast potency difference directly impacts the compound's utility, enabling the use of nanomolar concentrations for effective enzyme inhibition, which is critical for cellular and in vivo studies where higher concentrations of less potent compounds may lead to off-target effects or solubility issues.
- [1] Nunes JA, et al. Nanomolar activity of coumarin-3-thiosemicarbazones targeting Trypanosoma cruzi cruzain and the T. brucei cathepsin L-like protease. Eur J Med Chem. 2024;283:117109. View Source
- [2] Braga SFP, et al. From rational design to serendipity: Discovery of novel thiosemicarbazones as potent trypanocidal compounds. Eur J Med Chem. 2022;244:114876. View Source
